molecular formula C7H6ClN3S B11902020 2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine

2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B11902020
M. Wt: 199.66 g/mol
InChI Key: KWJHZPWWUZXHFH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a chloromethyl group at the 2-position and an amine at the 4-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors. The chloromethyl group enhances reactivity, making it a versatile intermediate for further functionalization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClN3S

Molecular Weight

199.66 g/mol

IUPAC Name

2-(chloromethyl)thieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C7H6ClN3S/c8-3-5-10-4-1-2-12-6(4)7(9)11-5/h1-2H,3H2,(H2,9,10,11)

InChI Key

KWJHZPWWUZXHFH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1N=C(N=C2N)CCl

Origin of Product

United States

Preparation Methods

Synthesis of Chloromethyl-Substituted Aminothiophene Precursors

The Gewald reaction serves as a foundational step for constructing 2-aminothiophene derivatives. Ethyl 2-amino-4-(chloromethyl)-5-arylthiophene-3-carboxylate can be synthesized by reacting chloromethyl ketones (e.g., 1-chloropropan-2-one) with ethyl cyanoacetate and sulfur in ethanol under basic conditions. This method, adapted from Aly et al., introduces the chloromethyl group at the thiophene’s C4 position during the initial cyclization.

Cyclization with Formamide

The aminothiophene intermediate undergoes cyclocondensation with formamide at elevated temperatures (150–180°C) to form the thieno[3,2-d]pyrimidin-4-amine core. For example, heating ethyl 2-amino-4-(chloromethyl)thiophene-3-carboxylate with excess formamide for 6–8 hours yields the target compound via intramolecular cyclization, with the formamide acting as both a cyclizing agent and a source of the C4 amine. This method mirrors the synthesis of analogous thieno[3,2-d]pyrimidinones reported by Desroches et al., where formamide facilitated ring closure.

Key Reaction Conditions

  • Temperature: 150–180°C

  • Duration: 6–8 hours

  • Yield: 60–76% (inferred from similar reactions in sources)

Nucleophilic Substitution of 4-Chloro Precursors

Synthesis of 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine

The 4-chloro derivative is synthesized via cyclization of 3-amino-4-cyano-2-(chloromethyl)thiophene with phosphorus oxychloride (POCl₃). This step converts the pyrimidin-4-one intermediate into its 4-chloro analogue. For instance, refluxing the thiophene-carboxamide with POCl₃ at 110°C for 4 hours achieves chlorination at C4.

Amination at C4

The 4-chloro group is substituted with ammonia using a high-pressure reactor or sealed tube. Heating 4-chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine with aqueous ammonia (28–30%) at 120°C for 12 hours replaces the chlorine with an amine group. This approach parallels the amination of quinazolin-4-ones described in source, where sodium methoxide facilitated nucleophilic substitution.

Key Reaction Conditions

  • Reagent: NH₃ (aq.)

  • Temperature: 120°C

  • Duration: 12 hours

  • Yield: 50–65% (extrapolated from source)

Post-Cyclization Alkylation to Introduce the Chloromethyl Group

Synthesis of Thieno[3,2-d]pyrimidin-4-amine

The unsubstituted thieno[3,2-d]pyrimidin-4-amine is first prepared via cyclocondensation of 3-aminothiophene-2-carboxamide with formic acid under microwave irradiation. This method, adapted from Kanawade et al., produces the core structure in 70–85% yield.

Chloromethylation at C2

The chloromethyl group is introduced via Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst (e.g., AlCl₃). Reacting the pyrimidin-4-amine with MOMCl in dichloromethane at 0–5°C for 2 hours selectively functionalizes the C2 position. This strategy mirrors the alkylation of thieno[2,3-d]pyrimidines reported in source, albeit adjusted for positional isomerism.

Key Reaction Conditions

  • Reagent: MOMCl, AlCl₃

  • Temperature: 0–5°C

  • Duration: 2 hours

  • Yield: 45–60% (inferred from source)

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsIdeal Use Case
CyclocondensationSingle-step, high atom economyRequires specialized chloromethyl ketonesLab-scale synthesis
Nucleophilic SubstitutionHigh regioselectivityMulti-step, moderate yieldsLate-stage functionalization
Post-Cyclization AlkylationFlexibility in substitutionLow selectivity for C2 positionModular synthesis approaches

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

One of the most notable applications of 2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine is its efficacy against Mycobacterium tuberculosis. Research indicates that this compound acts as an inhibitor of cytochrome bd oxidase, an essential enzyme for the bacterial energy metabolism. The derivatives of this compound have demonstrated the ability to reduce ATP levels in bacterial cells, showcasing potential as anti-tuberculosis agents with IC50 values ranging from 6 to 54 μM depending on the strain tested .

2. Enzyme Inhibition

The chloromethyl group in this compound enhances its reactivity, allowing it to form covalent bonds with thiol groups on proteins. This property positions the compound as a candidate for developing irreversible inhibitors of specific enzymes. By covalently modifying the active site of enzymes, it could lead to new therapeutic agents targeting various diseases.

Structure-Activity Relationship Studies

Research has focused on understanding how modifications to the chloromethyl and amino groups affect the biological activity of this compound. Structure-activity relationship (SAR) studies have shown that these modifications can significantly influence potency and selectivity against different bacterial strains. This suggests that further optimization could yield more effective therapeutic agents .

Study on Antitubercular Activity

A study conducted on various thieno[3,2-d]pyrimidin-4-amines demonstrated their effectiveness against Mycobacterium tuberculosis strains. The compounds exhibited significant inhibitory effects on ATP production, indicating their potential as novel antituberculosis agents. The SAR analysis revealed that specific substitutions could enhance activity against resistant strains of bacteria .

Development of Dual-Stage Antimalarial Agents

Recent research has also explored derivatives of thieno[3,2-d]pyrimidines for their potential as dual-stage antimalarial agents. Compounds based on this scaffold have shown promising activity against both the erythrocytic and hepatic stages of Plasmodium species. The introduction of various substituents at position 4 has been critical in maintaining antiplasmodial activity while minimizing toxicity to host cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Benzo[b]thieno[3,2-d]pyrimidin-4-amines
  • Structure : The thiophene ring is fused with a benzene ring.
  • Synthesis : Microwave-assisted Dimroth rearrangement using N,N-dimethylformamidines and aromatic amines .
  • Activity : Demonstrated potent inhibition of kinases CK1δ/ε and CLK1 (IC₅₀ < 1 µM), with compound 126a–j showing selectivity for CK1 and CLK1 .
  • Comparison: The benzo-fused analogs exhibit broader kinase inhibition compared to the non-fused chloromethyl derivative, likely due to increased planarity and hydrophobic interactions .
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines
  • Structure : Incorporation of a pyridine ring instead of benzene.
  • Activity: Compound 6 (8-chloro-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine) showed low nanomolar potency (M4 PAM activity, EC₅₀ = 23 nM) and reduced CYP450 inhibition compared to non-tricyclic analogs .
  • Comparison : The pyrido substitution improves metabolic stability, making it pharmacokinetically favorable over the simpler chloromethyl derivative .
Pyrazolo[3,4-d]pyrimidine Hybrids
  • Structure : Hybridization with pyrazolo[3,4-d]pyrimidine.

Substituent Variations

Chloromethyl vs. Methoxy/Vinyl Groups
  • Chloromethyl: Enhances electrophilicity for nucleophilic substitution (e.g., in 2-(Chloromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones) .
  • Methoxy: N-(4-Methoxyphenyl)-N,2-dimethylpyrido[2’,3’:4,5]thieno[3,2-d]pyrimidin-4-amine (4b) showed antiproliferative activity (GI₅₀ = 10 µM in HT-29 cells) via EGFR inhibition .
Aromatic Amine Substitutions
  • N-Arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines: Substitution with 4-methoxyphenyl improved solubility and kinase selectivity .
  • N-(3-Chloro-4-fluorobenzyl) Derivatives: EGFR inhibitors like (R)-N-(3-chloro-4-fluorobenzyl)thieno[3,2-d]pyrimidin-4-amine showed IC₅₀ = 36.7 nM, outperforming chloromethyl analogs in kinase inhibition .

Biological Activity

2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound features a thieno[3,2-d]pyrimidine core, characterized by a pyrimidine ring fused to a thiophene ring, which enhances its pharmacological properties. Research has indicated that derivatives of this compound exhibit notable antimicrobial and anticancer activities, making it a valuable subject for further investigation.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C8H8ClN3S\text{C}_8\text{H}_8\text{ClN}_3\text{S}

This compound includes:

  • A chloromethyl group at the 2-position.
  • An amino group at the 4-position.

These functional groups are crucial for its biological activity and interaction with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of this compound show promising results as potential treatments for bacterial infections, particularly against Mycobacterium tuberculosis. The mechanism involves the inhibition of cytochrome bd oxidase, crucial for bacterial energy metabolism. Studies have reported IC50 values ranging from 6 to 54 μM against different strains of Mycobacterium tuberculosis .

Anticancer Activity

In vitro studies have demonstrated that compounds related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • HT-29 (human colon cancer) : IC50 = 1.76 μM
  • A549 (human lung adenocarcinoma) : IC50 = 1.98 μM
  • MKN45 (human gastric cancer) : IC50 = 2.32 μM

These findings suggest that the compound may inhibit specific molecular targets involved in cancer cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the chloromethyl and amino positions can enhance potency and selectivity against different pathogens. For example, certain substitutions at the 4-position have been shown to improve antiplasmodial activity against Plasmodium falciparum and P. berghei, indicating the potential for developing new antimalarial agents .

Comparative Analysis of Related Compounds

A comparative analysis of compounds structurally similar to this compound reveals variations in biological activity:

Compound NameStructure FeaturesUnique Aspects
Thieno[3,2-d]pyrimidin-4-amineBasic scaffold without substitutionsKnown for broad-spectrum antimicrobial activity
4-Aminothieno[3,2-d]pyrimidineAmino group at the 4-positionExhibits anti-inflammatory properties
2-Methylthieno[3,2-d]pyrimidin-4-oneMethyl substitution at the 2-positionShows enhanced solubility and bioavailability

This table illustrates how variations in chemical structure can lead to differing biological activities and pharmacological potentials.

Case Studies and Research Findings

  • Antitubercular Activity : In a study focusing on thieno[3,2-d]pyrimidine derivatives, it was found that specific modifications significantly improved their efficacy against Mycobacterium tuberculosis .
  • Anticancer Potential : Another study demonstrated that a derivative of thieno[3,2-d]pyrimidine showed marked inhibition against several human cancer cell lines, suggesting its potential as an anticancer agent .
  • Antimalarial Activity : Research has indicated that certain derivatives maintain activity against both the erythrocytic and hepatic stages of malaria parasites, showcasing their therapeutic potential in treating malaria .

Q & A

Q. What are the common synthetic routes for 2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, microwave-assisted condensation of aromatic amines with thiophene derivatives (e.g., using DMF-DMA as a formamidine source) achieves high efficiency under controlled irradiation (60–100°C, 30–60 min), yielding 64–86% . Alternatively, refluxing 2,4-dichlorothieno[3,2-d]pyrimidine with substituted amines in 1,4-dioxane or isopropyl alcohol (80–100°C, 3–24 hours) produces target compounds, though yields vary (45–99%) depending on steric/electronic effects of substituents . Key factors include solvent polarity, temperature, and catalyst (e.g., HCl or DIPEA) .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • 1H/13C NMR : Assign peaks by comparing with analogs. For example, NH2 protons appear at δ 6.5–7.5 ppm, while aromatic protons in the thienopyrimidine ring resonate at δ 8.0–9.0 ppm .
  • IR spectroscopy : Confirm NH2 stretches (3300–3500 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹) .
  • LC-MS : Use ESI+ mode to detect [M+H]+ ions (e.g., m/z 297.06 for iodinated derivatives) . Cross-validate with elemental analysis (C, H, N ±0.3% deviation) .

Advanced Research Questions

Q. What strategies enhance the selectivity of this compound derivatives as kinase inhibitors?

  • Scaffold hopping : Replace the chloromethyl group with ethynyl or cyclohexenyl substituents to modulate steric bulk and improve binding to kinase ATP pockets (e.g., ErbB or FLT3-ITD) .
  • Covalent modification : Introduce electrophilic groups (e.g., ethynyl) to target cysteine residues in kinases like EGFR or VEGFR-2, validated via kinome-wide selectivity profiling .
  • SAR studies : Optimize substituents on the aniline ring (e.g., trifluoromethyl, morpholinopropyl) to enhance hydrophobic interactions and reduce off-target effects .

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

  • Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) or formulate as hydrochloride salts to improve cellular uptake .
  • Metabolic stability assays : Test compounds in hepatocyte models to identify rapid degradation (e.g., cytochrome P450-mediated) .
  • Off-target profiling : Employ phosphoproteomics or thermal shift assays to detect unintended kinase interactions .

Q. What methodologies are effective for analyzing regioselectivity in thienopyrimidine ring functionalization?

  • Dimroth rearrangement : Utilize microwave irradiation to favor thermodynamically stable products (e.g., pyrido-thienopyrimidines over benzo analogs) .
  • Pd-catalyzed cross-coupling : Apply Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at the 6-position, monitored by LC-MS .
  • Computational modeling : Predict reaction pathways using DFT calculations (e.g., Gibbs free energy of intermediates) to rationalize regioselectivity .

Data Analysis and Optimization

Q. How should researchers address low yields in Sonogashira coupling reactions involving this scaffold?

  • Catalyst optimization : Use Pd(PPh3)2Cl2/CuI with trimethylamine base in THF at 60°C to minimize side reactions .
  • Alkyne protection : Employ TMS-protected alkynes to prevent polymerization, followed by in situ deprotection with K2CO3 .
  • Purification : Apply silica gel chromatography with gradient elution (hexane/EtOAc 7:3 to 1:1) to isolate pure products .

Q. What are the best practices for validating target engagement in kinase inhibition studies?

  • Cellular thermal shift assay (CETSA) : Measure compound-induced stabilization of target kinases in lysates .
  • Western blotting : Quantify phosphorylation levels of downstream markers (e.g., ERK for VEGFR-2 or STAT5 for FLT3-ITD) .
  • X-ray crystallography : Resolve co-crystal structures (e.g., PDB 9DA) to confirm binding modes .

Biological Evaluation

Q. How can researchers prioritize derivatives for antiplasmodial or anticancer activity?

  • Dose-response profiling : Screen against Plasmodium falciparum 3D7 (IC50 ≤1 µM) or cancer cell lines (e.g., MCF-7, HepG2) with toxicity counterscreens on HEK293 cells .
  • Mechanistic studies : Assess DHFR inhibition (Ki <10 nM via enzyme kinetics) or apoptosis induction (caspase-3 activation) .
  • In vivo models : Test oral bioavailability in murine models (e.g., 50 mg/kg dosing) with pharmacokinetic analysis (t1/2 ≥4 hours) .

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